2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione
Overview
Description
2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione is a compound belonging to the class of isothiazoles, which are five-membered sulfur heterocycles widely utilized in medicinal chemistry and organic synthesis due to their unique properties . This compound is characterized by the presence of a chlorobutyl group and a naphtho[1,8-CD]isothiazole core, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione can be achieved through several routes:
Condensation Reactions: This method involves the condensation of appropriate precursors under controlled conditions to form the isothiazole ring.
Metal-Catalyzed Approaches: Utilizing metal catalysts such as palladium or nickel, the compound can be synthesized with high efficiency and selectivity.
Ring Rearrangements: This involves the rearrangement of existing ring structures to form the desired isothiazole derivative.
Chemical Reactions Analysis
2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione undergoes various chemical reactions:
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of biologically active substances, including potential drug candidates.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is investigated for its potential biological activities, such as antiproliferative effects against cancer cell lines.
Industrial Applications: The compound is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione can be compared with other isothiazole derivatives:
Properties
IUPAC Name |
3-(4-chlorobutyl)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-9-1-2-10-16-12-7-3-5-11-6-4-8-13(14(11)12)19(16,17)18/h3-8H,1-2,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUXFKOQISEJBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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